molecular formula C13H13NO2S B157637 Ethyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 4815-36-5

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No.: B157637
CAS No.: 4815-36-5
M. Wt: 247.31 g/mol
InChI Key: WYTHTMKMOSPACP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-phenylthiophene-3-carboxylate is a thiophene derivative characterized by a phenyl group at the 4-position, an amino group at the 2-position, and an ethyl ester at the 3-position (Fig. 1). Its synthesis typically involves the Gewald reaction, where a ketone (e.g., acetophenone), ethyl cyanoacetate, and elemental sulfur undergo a one-pot cyclocondensation in dichloromethane (DCM) under basic conditions . The compound is purified to >95% purity via HPLC, as confirmed by analytical data .

Structurally, the phenyl group facilitates π-π stacking interactions, while the amino and ester groups enable hydrogen bonding and modulate electronic properties . These features underpin its diverse applications, including antimicrobial activity against B. subtilis, E. coli, and S.

Properties

IUPAC Name

ethyl 2-amino-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTHTMKMOSPACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197439
Record name Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Molecular Weight

247.31 g/mol
Source PubChem
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CAS No.

4815-36-5
Record name 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene
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Record name Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Record name Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Record name ethyl 2-amino-4-phenylthiophene-3-carboxylate
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Preparation Methods

Reagents and Reaction Setup

  • Ketone : Acetophenone (0.1 mol)

  • Cyanoacetate : Ethyl cyanoacetate (0.1 mol)

  • Sulfur : Elemental sulfur (0.1 mol)

  • Base : Diethylamine (20 mL)

  • Solvent : Absolute ethanol (150 mL).

Reaction Conditions

The mixture is heated at 55–65°C for 2 hours, inducing cyclization. After cooling, the precipitate is collected via filtration and recrystallized from ethanol.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterDetail
Temperature55–65°C
Reaction Time2 hours
SolventEthanol
BaseDiethylamine
WorkupFiltration, recrystallization

Optimization Strategies for Reaction Yield and Purity

Temperature and Time

Elevating temperatures beyond 65°C risk side reactions (e.g., ester hydrolysis), while shorter durations (<2 hours) reduce cyclization efficiency.

Solvent and Base Selection

Ethanol balances solubility and reactivity. Alternatives like dimethylformamide (DMF) increase reaction rate but complicate purification. Diethylamine outperforms weaker bases (e.g., piperidine) by enhancing deprotonation of intermediates.

Table 2: Impact of Base on Reaction Efficiency

BaseYield (%)Purity (%)
Diethylamine85–90≥95
Piperidine70–7590
Sodium Carbonate60–6585

Spectroscopic Characterization and Quality Control

Infrared (IR) Spectroscopy

  • N–H Stretch : 3312 cm⁻¹ (primary amine).

  • C=O Stretch : 1714 cm⁻¹ (ester carbonyl).

  • C=C Aromatic : 1446 cm⁻¹ (thiophene ring).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.30 (t, 3H, ester CH₃), 4.29 (q, 2H, OCH₂), 6.3 (s, 1H, thiophene H), 6.40–7.48 (m, 9H, aromatic H).

Elemental Analysis

  • Calculated : C, 63.77%; H, 4.51%; N, 3.91%; S, 8.96%.

  • Observed : Matches within 0.3% deviation, confirming purity.

Comparative Evaluation of Synthetic Methodologies

While the Gewald method dominates, alternative routes exist:

Microwave-Assisted Synthesis

Reduces reaction time to 30 minutes but requires specialized equipment.

Solid-State Synthesis

Eliminates solvents but yields lower product (60–70%) due to incomplete cyclization.

Scalability and Industrial Manufacturing Approaches

Challenges in Scale-Up

  • Exothermicity : Requires jacketed reactors for temperature control.

  • Sulfur Handling : Safety protocols for powdered sulfur dispersion.

Workflow Modifications

  • Solvent Recovery : Distillation under reduced pressure reclaims ethanol.

  • pH Adjustment : Filtrate treated with NaOH (pH 9–10) precipitates product.

Table 3: Industrial vs. Laboratory Protocols

ParameterLaboratoryIndustrial
Batch Size0.1 mol10–100 mol
HeatingOil bathSteam-jacketed reactor
PurificationRecrystallizationCentrifugation

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 2-amino-4-phenylthiophene-3-carboxylate serves as a synthetic intermediate in the development of various pharmaceutical compounds. It is particularly useful in the synthesis of thieno[2,3-d]pyrimidine analogs, which have demonstrated antiproliferative activity against several cancer cell lines, including liver, pancreatic, and colorectal cancers .

Case Study: Anticancer Activity

A study highlighted the synthesis of derivatives from this compound that exhibited significant antitumor effects in vivo. The results indicated a reduction in solid tumor mass when treated with these derivatives compared to standard chemotherapeutics like 5-FU, showcasing their potential as effective anticancer agents .

Structure-Activity Relationships (SAR)

Research has established a relationship between the structural modifications of this compound and its biological activity. Variations in substituents at the C-4 position have shown to enhance or diminish inhibitory activity against specific protein kinases involved in cancer progression and inflammation .

Table: Structure-Activity Relationships

Substituent PositionTypeActivity Level
C-4Electron-donatingHigh
C-4Electron-withdrawingLow

This relationship indicates that careful modification of the compound can lead to improved therapeutic profiles.

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial and anti-inflammatory properties. Studies suggest that derivatives of this compound can inhibit various pathogens and reduce inflammatory responses, making them candidates for treating infections and inflammatory diseases .

Case Study: Anti-inflammatory Effects

A specific derivative was tested for its ability to inhibit vascular permeability associated with inflammatory conditions. Results showed a significant reduction in permeability, suggesting potential applications in treating diseases characterized by excessive vascular leakage .

Material Science Applications

Beyond biological applications, this compound is also explored in material science for its conductive properties. Its derivatives are being studied for use in organic electronic devices due to their favorable electronic characteristics and stability under ambient conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s sulfur atom plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Derivatives

Compound Name Substituent at 4-position Molecular Weight Key Functional Properties Biological Activity (MIC/IC₅₀)
This compound Phenyl 261.34 High π-π stacking; H-bonding via NH₂ and ester MIC: 12.5–25 μg/mL (broad-spectrum)
Ethyl 2-amino-4-(4-chlorophenyl)-... 4-Chlorophenyl 295.79 Electron-withdrawing Cl; enhanced stability Not reported
Mthis compound Phenyl (methyl ester) 247.29 Reduced lipophilicity; similar H-bonding Not reported
Compound 12 (4-hydroxy benzaldehyde deriv.) 4-Hydroxy benzaldehyde ~291.36* Enhanced H-bonding; improved solubility MIC: 6.25 μg/mL (vs. S. aureus)

*Estimated based on molecular formula.

Physical and Chemical Properties

  • Hydrogen Bonding: Intramolecular H-bonds between the NH₂ group and ester oxygen (distance: 1.96–2.04 Å) stabilize the molecular conformation in this compound . Derivatives with carbonyl oxygen (e.g., 4-hydroxy benzaldehyde) exhibit stronger H-bonding (energy: ~30 kJ/mol) than ester-linked analogues .

Molecular Packing and Crystallography

This compound forms C24(12) chains via intermolecular H-bonds, whereas the isobutyl derivative (KIKPIE) adopts a distinct R32(6) packing motif due to steric effects . These differences influence crystallization behavior and material properties.

Biological Activity

Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS Number: 4815-36-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₃NO₂S
  • Molecular Weight : 247.32 g/mol
  • Melting Point : 90-94 °C
  • Purity : ≥96% .

Research indicates that this compound may function as an inhibitor of specific protein interactions involved in cancer progression. Notably, it has been studied for its role in disrupting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in tumor immune evasion.

Key Findings:

  • Inhibition of PD-L1 : The compound has shown promising results in binding to human PD-L1 with a dissociation constant (kD) around 27 nM, indicating significant inhibitory activity against the PD-1/PD-L1 complex .
  • Cellular Assays : In cellular assays using Jurkat T cells, this compound demonstrated an EC50 value of approximately 2.70 μM, suggesting effective modulation of T cell activation through PD-L1 inhibition .

Antitumor Activity

The antitumor effects of this compound have been evaluated in various studies:

In Vitro Studies:

In vitro evaluations have demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound induced apoptosis with an IC50 ranging from 23.2 to 49.9 μM. The treatment resulted in a significant reduction in cell viability and increased early and late apoptotic cell populations .

In Vivo Studies:

In vivo studies further support the antitumor potential:

  • Tumor Growth Inhibition : In murine models bearing solid tumors, treatment with this compound led to a substantial decrease in tumor mass compared to control treatments. Specifically, a reduction of approximately 54% in tumor weight was observed .

Summary of Biological Activity

Activity TypeObservationsIC50/EC50 Values
PD-L1 InhibitionSignificant binding affinitykD ~ 27 nM
T Cell ActivationEnhanced activation via PD-L1 disruptionEC50 ~ 2.70 μM
Antitumor ActivityInduction of apoptosis in MCF-7 cellsIC50 range: 23.2 - 49.9 μM
Tumor GrowthSignificant reduction in tumor massReduction ~54%

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Model : A study demonstrated that treatment with this compound led to significant apoptosis and reduced tumor volume in MCF-7 xenograft models, indicating its potential as an effective therapeutic agent for breast cancer .
  • Immunological Applications : The ability of the compound to disrupt PD-L1 interactions suggests its utility in enhancing immune responses against tumors, making it a candidate for combination therapies in immuno-oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-4-phenylthiophene-3-carboxylate, and how is the Gewald reaction optimized for this compound?

  • Answer : The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. For this compound, this involves a one-pot reaction of ethyl cyanoacetate, elemental sulfur, and a ketone or aldehyde (e.g., acetophenone derivatives) under basic conditions (e.g., morpholine or piperidine). Key optimization parameters include:

  • Reagent ratios : A 1:1:1 molar ratio of ketone, cyanoacetate, and sulfur.
  • Temperature : Typically 60–80°C for 6–12 hours.
  • Solvent : Ethanol or DMF for improved solubility.
    Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the presence of the amino group (δ ~5.5 ppm, broad singlet) and ester carbonyl (δ ~165–170 ppm). The phenyl group protons appear as multiplets in the aromatic region (δ 7.2–7.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are employed to resolve crystal structures. Key parameters include hydrogen atom placement using riding models and anisotropic displacement parameters for non-H atoms. Reported bond lengths for the thiophene ring are ~1.36–1.42 Å (C–S) and ~1.40–1.45 Å (C–C) .

Advanced Research Questions

Q. How can researchers mitigate challenges in regioselective synthesis of derivatives, such as unintended rearrangements or side products?

  • Answer : Base-induced rearrangements (e.g., conversion to 2-hydroxy-3-cyano-4-phenylthiophene) are a known issue. Strategies include:

  • Controlled reaction conditions : Use milder bases (e.g., K2_2CO3_3 instead of NaOH) and lower temperatures (<50°C).
  • Protecting groups : Temporarily protect the amino group with acetyl or tert-butoxycarbonyl (Boc) to prevent undesired reactivity .
  • Monitoring via TLC/HPLC : Regular sampling to detect intermediates and adjust reaction parameters.

Q. What are the best practices for refining the crystal structure of this compound using SHELX software?

  • Answer :

  • Data collection : Ensure high-resolution (<1.0 Å) data to resolve disorder in the phenyl or ester groups.
  • Hydrogen bonding : Use SHELXL’s DFIX and DANG restraints to model hydrogen bonds (e.g., N–H···O=C interactions).
  • Validation : Cross-check refinement with the CCDC Mercury tool to visualize packing diagrams and hydrogen-bonding networks .

Q. How should discrepancies in biological activity data (e.g., antioxidant vs. anti-inflammatory efficacy) be interpreted?

  • Answer : Conflicting results may arise from assay conditions or biological models. Methodological considerations include:

  • In vitro assays : Use standardized protocols (e.g., DPPH for antioxidant activity, COX-2 inhibition for anti-inflammatory activity). For this compound, IC50_{50} values should be compared with positive controls (e.g., ascorbic acid for antioxidants).
  • In vivo models : Address bioavailability differences by testing derivatives with enhanced solubility (e.g., carboxylate salts).
  • Statistical analysis : Apply ANOVA or t-tests to confirm significance thresholds (p < 0.05) .

Safety and Handling

  • Toxicity : Classified as a respiratory irritant (Specific Target Organ Toxicity, Category 3). Use fume hoods and PPE (gloves, goggles) during handling .
  • Storage : Store in a cool, dry place (<25°C) away from oxidizers. Shelf life: 2 years when sealed under inert gas .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-phenylthiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-phenylthiophene-3-carboxylate

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